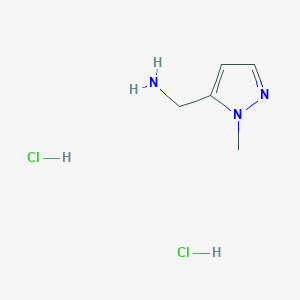
C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride
説明
C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, also known as CPM, is a synthetic compound with a wide range of uses in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). CPM has been used in studies related to neuroscience, immunology, and pharmacology, and is often used as a reference compound in the development of new drugs.
科学的研究の応用
Synthesis and Medicinal Chemistry
C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is a key intermediate in the synthesis of various biologically active compounds, particularly in cancer therapy. The compound is integral in the design and synthesis of small molecule inhibitors targeting cancer cells. Research shows that derivatives of this compound exhibit potential biological activities, including anticancer properties (Liu, Xu, & Xiong, 2017).
Drug Design and Neuropharmacology
In the realm of neuropharmacology and drug design, derivatives of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride have been explored for their potential in treating cognitive disorders. For instance, a novel derivative was identified as a selective brain-penetrant PDE9A inhibitor and has advanced into clinical trials for cognitive disorders (Verhoest et al., 2012).
Antimicrobial Properties
Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Research demonstrates that certain derivatives show potent antimicrobial properties, potentially representing a new class of antimicrobial agents (Ningaiah et al., 2014).
Molecular Interaction Studies
Studies have also explored the molecular interactions of derivatives with receptors, such as the CB1 cannabinoid receptor. This research is crucial in understanding the pharmacodynamics of such compounds and their potential therapeutic applications (Shim et al., 2002).
Crystal Structure and Computational Analysis
The crystal structure and computational study of derivatives have been a significant area of research. These studies help in understanding the conformational and electronic properties of the compounds, which are vital in drug design and development (Shen et al., 2012).
Development of Green Chemistry Methods
Efforts have been made to develop environmentally friendly synthesis methods for derivatives of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride. This includes solvent-free synthesis techniques that are more sustainable and less harmful to the environment (Al-Matar et al., 2010).
特性
IUPAC Name |
(2-methylpyrazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8-5(4-6)2-3-7-8;;/h2-3H,4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDXCPXZDTYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride | |
CAS RN |
1185299-87-9 | |
| Record name | 1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)

![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)






